molecular formula C14H18N6O3S2 B2706408 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170512-83-0

3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2706408
CAS RN: 1170512-83-0
M. Wt: 382.46
InChI Key: OMMIZNCLEDEKLF-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O3S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Research on pyridines and pyrazines substituted with various ring systems, including 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, has shown promising antimycobacterial activity against Mycobacterium tuberculosis. These compounds, designed as carboxylic acid isosteres, aimed to enhance lipophilicity and cellular permeability, showing varying degrees of potency compared to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Anti-inflammatory and Analgesic Agents

Novel Benzodifuranyl and Related Compounds : A study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research highlights the potential of structurally diverse molecules in developing new therapeutic agents with high efficacy and selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Auxin Activities and Agricultural Applications

Acylamides with Substituted Thiadiazole : Another study investigated the synthesis of acylamides connecting pyrazole and 1,3,4-thiadiazole structures, focusing on their auxin activities and effects on wheat germ. Although the auxin activities were not high, this research underscores the potential agricultural applications of such compounds, particularly in plant growth regulation (Yue et al., 2010).

Antitumor Activities

Pyrazolo[1,5-a]pyrimidines and Schiff Bases : Compounds synthesized from amino-pyrazole carboxamides have been evaluated for their cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC), colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. This research emphasizes the role of structural modification in enhancing antitumor efficacy, highlighting the significance of heterocyclic compounds in cancer research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(25-13)24-8-10(21)20-5-3-4-6-20/h7H,3-6,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIZNCLEDEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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